1-Ethynyl-2-(methylsulfanyl)benzene CAS number and physical properties
1-Ethynyl-2-(methylsulfanyl)benzene CAS number and physical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Ethynyl-2-(methylsulfanyl)benzene (CAS Number: 78905-08-5), a versatile building block in modern organic synthesis. The document details its chemical identity, physical and safety properties, and provides an in-depth, field-proven protocol for its synthesis via a Sonogashira coupling reaction. Furthermore, this guide explores the reactivity of this ortho-alkynyl thioether, with a particular focus on its application in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and drug discovery. The causality behind experimental choices and the inherent logic of the described protocols are emphasized to provide a self-validating system for researchers.
Chemical Identity and Properties
1-Ethynyl-2-(methylsulfanyl)benzene, also known as 2-ethynylthioanisole, is an aromatic compound featuring both an ethynyl and a methylsulfanyl group in an ortho substitution pattern. This unique arrangement of functional groups imparts significant reactivity, making it a valuable intermediate for the synthesis of a variety of more complex molecules.
Identifiers
| Identifier | Value |
| CAS Number | 78905-08-5[1][2][3] |
| Molecular Formula | C₉H₈S[1][2][3] |
| Molecular Weight | 148.23 g/mol [2][3] |
| IUPAC Name | 1-ethynyl-2-(methylsulfanyl)benzene |
| SMILES | CSC1=CC=CC=C1C#C |
| InChI | InChI=1S/C9H8S/c1-3-8-6-4-5-7-9(8)10-2/h1,4-7H,2H3 |
Physical Properties
| Property | Estimated Value | Rationale/Related Compound Data |
| Appearance | Colorless to pale yellow liquid | Similar substituted aromatic compounds are liquids at room temperature[4]. |
| Boiling Point | > 188 °C | Thioanisole has a boiling point of 188 °C[5]. The addition of the ethynyl group would likely increase the boiling point. |
| Density | ~1.0-1.1 g/mL | Thioanisole has a density of 1.058 g/mL[5]. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, DCM, ethyl acetate, hexanes). | Aromatic hydrocarbons are generally insoluble in water and soluble in organic solvents[4]. |
Spectral Data
Publicly available spectral data for 1-Ethynyl-2-(methylsulfanyl)benzene can be found in databases such as PubChem, which includes mass spectrometry data[2].
Safety and Handling
GHS Hazard Classification:
Based on notifications to the ECHA C&L Inventory, 1-Ethynyl-2-(methylsulfanyl)benzene is classified with the following hazards:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
Handling Precautions:
Due to its hazardous nature, 1-Ethynyl-2-(methylsulfanyl)benzene should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
Synthesis of 1-Ethynyl-2-(methylsulfanyl)benzene
The most common and efficient method for the synthesis of 1-Ethynyl-2-(methylsulfanyl)benzene is through a two-step sequence involving a Sonogashira coupling followed by a deprotection step. This approach offers high yields and good functional group tolerance.
Synthetic Strategy Overview
The synthesis commences with a palladium- and copper-catalyzed Sonogashira cross-coupling reaction between an ortho-halo-thioanisole (e.g., 2-bromo- or 2-iodothioanisole) and a protected acetylene source, typically ethynyltrimethylsilane (TMSA)[6]. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling (Glaser coupling) and ensuring a clean reaction[7]. The subsequent removal of the TMS group under mild basic conditions yields the desired terminal alkyne.
Caption: Synthetic workflow for 1-Ethynyl-2-(methylsulfanyl)benzene.
Detailed Experimental Protocol
This protocol is a robust, self-validating procedure adapted from established Sonogashira coupling methodologies for similar substrates[5][8].
Step 1: Synthesis of 1-(Trimethylsilylethynyl)-2-(methylsulfanyl)benzene
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodothioanisole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial as the catalytic cycle involves air-sensitive Pd(0) species.
-
Solvent and Reagents Addition: Under a positive pressure of inert gas, add anhydrous and degassed triethylamine (Et₃N, approximately 0.2 M solution based on the aryl halide). The amine acts as both the solvent and the base to neutralize the hydrogen halide formed during the reaction. Add ethynyltrimethylsilane (TMSA, 1.2 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst and amine salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the TMS-protected alkyne as a pure product.
Step 2: Synthesis of 1-Ethynyl-2-(methylsulfanyl)benzene
-
Reaction Setup: Dissolve the purified 1-(trimethylsilylethynyl)-2-(methylsulfanyl)benzene (1.0 eq) in methanol (MeOH, approximately 0.1 M solution) in a round-bottom flask.
-
Deprotection: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution. The use of a mild base like potassium carbonate in a protic solvent like methanol efficiently cleaves the silicon-carbon bond.
-
Reaction: Stir the suspension at room temperature until the starting material is fully consumed, as indicated by TLC (typically 1-3 hours).
-
Work-up: Filter the mixture to remove the inorganic salts and wash the solid with a small amount of methanol. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 1-ethynyl-2-(methylsulfanyl)benzene, which is often of sufficient purity for subsequent reactions. If necessary, further purification can be achieved by flash column chromatography.
Reactivity and Applications in Synthesis
The ortho-disposed ethynyl and methylsulfanyl groups in 1-ethynyl-2-(methylsulfanyl)benzene provide a unique platform for a variety of chemical transformations, particularly in the synthesis of heterocyclic compounds.
General Reactivity
The terminal alkyne is a versatile functional group that can participate in a wide array of reactions, including:
-
Further Sonogashira Couplings: To introduce a second aryl or vinyl group.
-
Click Chemistry: Such as copper-catalyzed azide-alkyne cycloadditions (CuAAC).
-
Hydration/Hydrofunctionalization: To form ketones or other functionalized alkenes.
-
Cyclization Reactions: The proximity of the methylsulfanyl group allows for intramolecular cyclization reactions to form sulfur-containing heterocycles.
Synthesis of Heterocycles
A significant application of ortho-alkynyl thioanisoles is their use as precursors for the synthesis of various fused and substituted heterocycles, which are prevalent scaffolds in medicinal chemistry[9][10][11].
Electrophilic Cyclization to Benzo[b]thiophenes:
ortho-Alkynyl thioanisoles can undergo electrophilic cyclization to produce 2,3-disubstituted benzo[b]thiophenes. For instance, treatment with an electrophilic sulfur source can lead to the formation of a thiomethylated benzo[b]thiophene, a valuable scaffold in medicinal chemistry[12][13].
Caption: Reactivity of 1-Ethynyl-2-(methylsulfanyl)benzene in heterocycle synthesis.
Gold-Catalyzed Annulations:
Recent studies have shown that alkynyl thioethers are excellent substrates in gold-catalyzed annulation reactions. They can react with various partners to form densely functionalized heterocycles. For example, gold-catalyzed reactions with nucleophilic nitrenoids can produce substituted oxazoles. This reactivity provides a complementary approach to the more commonly used ynamides in heterocycle synthesis.
Significance in Drug Discovery
The ability to readily synthesize complex heterocyclic structures from 1-ethynyl-2-(methylsulfanyl)benzene makes it a valuable tool for drug discovery professionals. Many FDA-approved drugs contain sulfur-based heterocyclic motifs such as thiophenes and thiazoles[14][15]. The synthetic routes enabled by this building block allow for the rapid generation of diverse molecular scaffolds for biological screening. The alkyne functionality itself is a privileged group in medicinal chemistry, known for its ability to form strong interactions with biological targets and its utility in "click chemistry" for bioconjugation[4].
Conclusion
1-Ethynyl-2-(methylsulfanyl)benzene is a highly versatile and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis via Sonogashira coupling and subsequent deprotection provides reliable access to this valuable intermediate. The unique arrangement of its functional groups allows for a diverse range of transformations, most notably in the construction of complex heterocyclic systems that are of high interest in drug discovery programs. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their synthetic endeavors.
References
-
Cheméo. (n.d.). Thioanisole. Retrieved from [Link]
- Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312–6320.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 590249, 1-Ethynyl-2-(methylsulfanyl)benzene. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
- Google Patents. (n.d.). WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.
-
Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]
-
The Aquila Digital Community. (2019, April 14). The Use of Heterocycles as Important Structures in Medicinal Chemistry. Retrieved from [Link]
-
Kapadiya, K. M. (2026, February 13). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. ResearchGate. Retrieved from [Link]
-
NSF PAR. (2021). Ene reactions of pre-aromatic heterocycles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. PubMed Central. Retrieved from [Link]
-
OUCI. (n.d.). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (2020, June 11). Acetylene Group, Friend or Foe in Medicinal Chemistry. PubMed. Retrieved from [Link]
-
ResearchGate. (2017, July 29). Synthesis and antimitotic properties of ortho-substituted polymethoxydiarylazolopyrimidines. Retrieved from [Link]
-
National Institutes of Health. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PubMed Central. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2022, January 1). AN OVERVIEW: MEDICINALLY IMPORTANT HETEROCYCLIC MOIETY BENZOTRIAZOLE. Retrieved from [Link]
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Use of benzynes for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. rsc.org [rsc.org]
- 7. Preparation of Benzene Derivatives [organic-chemistry.org]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. aquila.usm.edu [aquila.usm.edu]
- 10. researchgate.net [researchgate.net]
- 11. gold-chemistry.org [gold-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Exploring the Chemical Properties and Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine Used in Strain-Promoted Azide–Alkyne Cycloaddition Reactions [mdpi.com]
